Home > Products > Screening Compounds P107715 > N-methyl-4-(1-methyl-1H-pyrazol-4-yl)-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine
N-methyl-4-(1-methyl-1H-pyrazol-4-yl)-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine -

N-methyl-4-(1-methyl-1H-pyrazol-4-yl)-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine

Catalog Number: EVT-4026323
CAS Number:
Molecular Formula: C15H22N6O
Molecular Weight: 302.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

PF-06747775 (21)

  • Compound Description: PF-06747775 (21) is a potent and irreversible inhibitor of mutant epidermal growth factor receptor (EGFR), specifically targeting the T790M gatekeeper mutation commonly found in non-small-cell lung cancer (NSCLC) []. It exhibits selectivity over wild-type EGFR and demonstrates desirable ADME (absorption, distribution, metabolism, and excretion) properties [].

MK-8033 (11r)

  • Compound Description: MK-8033 (11r) is a dual inhibitor of c-Met and Ron kinases, designed for cancer treatment []. It demonstrates preferential binding to the activated conformation of c-Met, offering potential advantages over inhibitors targeting the inactive form [].

Hu7691 (B5)

  • Compound Description: Hu7691 (B5) acts as a potent and selective Akt inhibitor, designed for improved cutaneous safety compared to previous Akt inhibitors []. It shows a 24-fold selectivity for Akt1 over Akt2, reducing the risk of keratinocyte apoptosis associated with Akt2 inhibition [].

AZD4205 (21)

  • Compound Description: AZD4205 (21) is a highly selective Janus Kinase 1 (JAK1) inhibitor, developed as a potential treatment for diseases associated with constitutive JAK/STAT pathway activation []. It exhibits good preclinical pharmacokinetics and demonstrates enhanced antitumor activity in combination with the EGFR inhibitor osimertinib [].

(2R,Z)-2-Amino-2-cyclohexyl-N-(5-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2,6-dihydro-1H-[1,2]diazepino[4,5,6-CD]indol-8-yl)acetamide (Compound 1)

  • Compound Description: This compound (referred to as "Compound 1" in the source) represents a novel therapeutic agent for combination therapy approaches in cancer treatment []. The research explores its use alongside established anti-cancer agents or radiation therapy [].

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

  • Compound Description: This compound, designated as 7n, functions as a potent and orally bioavailable glycine transporter 1 (GlyT1) inhibitor []. Its development aimed to improve drug-likeness and CNS penetration, adhering to central nervous system multiparameter optimization (CNS MPO) guidelines [].

Acrizanib (LHA510)

  • Compound Description: Developed as a potential therapy for neovascular age-related macular degeneration, Acrizanib (LHA510) acts as a VEGFR-2 inhibitor []. Its design specifically aimed for topical ocular delivery, minimizing systemic exposure while achieving efficacy in treating choroidal neovascularization (CNV) [].

Properties

Product Name

N-methyl-4-(1-methyl-1H-pyrazol-4-yl)-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine

IUPAC Name

N-methyl-4-(1-methylpyrazol-4-yl)-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine

Molecular Formula

C15H22N6O

Molecular Weight

302.37 g/mol

InChI

InChI=1S/C15H22N6O/c1-19(5-6-21-7-9-22-10-8-21)15-16-4-3-14(18-15)13-11-17-20(2)12-13/h3-4,11-12H,5-10H2,1-2H3

InChI Key

HAQVAGKVBJVEJA-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=NC(=NC=C2)N(C)CCN3CCOCC3

Canonical SMILES

CN1C=C(C=N1)C2=NC(=NC=C2)N(C)CCN3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.